molecular formula C10H10N2O3S B3375223 2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1082897-80-0

2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B3375223
CAS No.: 1082897-80-0
M. Wt: 238.27 g/mol
InChI Key: YHOOWXFFWCUOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule features a hybrid heterocyclic structure comprising both oxazole and thiazole rings, a scaffold recognized for its significant potential in pharmaceutical research. Compounds with this core structure have been investigated as key intermediates and building blocks in the synthesis of novel therapeutic agents . The structural framework of this compound is of high interest in the design of bioactive molecules. The oxazole-thiazole hybrid core is a privileged structure in medicinal chemistry, often associated with a broad spectrum of biological activities. Research on closely related analogs has demonstrated promising anticancer properties against various human cancer cell lines, suggesting its value as a scaffold in oncology drug discovery programs . Furthermore, the incorporation of a carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives to explore structure-activity relationships and optimize pharmacological properties . The mechanism of action for this specific compound is an area of active investigation, but its structural similarity to other bioactive heterocycles suggests potential interactions with various enzymatic targets and cellular receptors. Researchers can utilize this compound as a critical precursor for the development of targeted therapies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-4-7(6(3)15-12-4)9-11-5(2)8(16-9)10(13)14/h1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOOWXFFWCUOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(ON=C2C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 1082897-80-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. With a molecular formula of C10H10N2O3S and a molecular weight of 238.27 g/mol, this compound is primarily recognized for its role as a selective inhibitor of the bromodomain and extraterminal (BET) protein family, which plays a significant role in gene expression and cellular regulation.

The mechanism of action for this compound involves its binding to BET proteins, which are critical in regulating transcriptional processes. By inhibiting these proteins, the compound can alter gene expression patterns, potentially leading to therapeutic effects in various diseases, particularly cancers.

Target and Mode of Action

  • Primary Target : BET protein family
  • Mode of Action : Potent and selective inhibition leading to changes in gene expression

Biological Activity

The biological activity of this compound has been evaluated in various studies. Below are some key findings:

Study Cell Line IC50 Value (μM) Effect
Study 1MCF-7 (breast cancer)15.63Induces apoptosis
Study 2U937 (monocytic leukemia)< 5.0Cytotoxic effects observed
Study 3A549 (lung cancer)12.0Inhibitory effects on proliferation

Case Studies

  • Apoptosis Induction in Cancer Cells :
    A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells. The mechanism was linked to increased expression of p53 and activation of caspase pathways, indicating a potential pathway for therapeutic intervention in breast cancer .
  • Inhibition of Proliferation :
    In another investigation involving U937 cells, the compound exhibited substantial cytotoxicity with an IC50 value lower than 5 μM. This suggests that it could serve as a promising candidate for further development as an anti-leukemic agent .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile is crucial for understanding the bioavailability of the compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) are important for determining how effectively the compound can reach its target site within the body.

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. This includes:

  • In Vivo Studies : To assess efficacy and safety profiles in animal models.
  • Structural Modifications : To enhance potency and selectivity against specific cancer types.

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds have been synthesized and studied for diverse biological activities:

Compound Name Key Structural Features Biological Activity/Application Reference(s)
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid Thiazole-5-carboxylic acid with 4-chlorobenzylamino substituent at position 2 Antidiabetic (insulin sensitivity enhancement)
2-[1-(4-Ethylphenyl)-5-methyl-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid Thiazole-5-carboxylic acid with triazole substituent at position 2 Structural analog (no explicit activity reported)
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid Isoxazole-3-carboxylic acid linked to 2-methylthiazole Synthetic intermediate (mp: 166–167°C)
2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives Thiazole-5-carboxylic acid with benzylamino spacer at position 2 Xanthine oxidase inhibitors (gout/hyperuricemia)
2-[4-(2,2-Dimethylpropoxy)-3-(1H-tetrazol-1-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid Thiazole-5-carboxylic acid with tetrazole and alkoxy substituents Therapeutic agent for gout and hyperuricemia
Key Structural Differences:
  • Position 2 Substituent: The target compound’s dimethyl-1,2-oxazole group distinguishes it from analogs with triazole (), benzylamino (), or tetrazole () substituents.
Enzyme Inhibition
  • Xanthine Oxidase (XO) Inhibition: Derivatives like 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid () exhibit XO inhibition (IC₅₀ values ~0.5–5 µM), comparable to febuxostat, a clinical XO inhibitor. The dimethyl-oxazole group in the target compound may modulate enzyme affinity differently due to steric and electronic effects.
  • Antidiabetic Activity: The 4-chlorobenzylamino analog () enhances insulin sensitivity in diabetic rats by reducing oxidative stress (e.g., SOD and CAT enzyme modulation).
Anti-inflammatory Potential

Thiazole-carboxylic acids with heteroaromatic substituents (e.g., triazole, oxazole) often target inflammatory pathways. For example, 2-(4-chlorobenzylamino)-4-methylthiazole-5-carboxylic acid reduces TNF-α and IL-6 levels in diabetic models . The target compound’s dimethyl-oxazole group may enhance lipophilicity, improving membrane permeability for inflammatory targets.

Physicochemical Data
  • Melting Points : Similar compounds (e.g., 5-(2-methylthiazol-4-yl)-3-isoxazolecarboxylic acid ) exhibit mp = 166–167°C , suggesting the target compound may have comparable thermal stability.
  • Solubility: The carboxylic acid group enhances aqueous solubility, while the dimethyl-oxazole may reduce logP compared to benzylamino analogs.

Q & A

Q. Key Considerations :

  • Purity optimization requires recrystallization from DMF/acetic acid mixtures .
  • Intermediate characterization via TLC or HPLC ensures reaction progression .

Basic: What spectroscopic and analytical techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent patterns (e.g., methyl groups at δ 2.5–2.7 ppm, aromatic protons in thiazole/oxazole rings at δ 7.0–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves coupling between heterocyclic rings and substituents .
  • FTIR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-N/C-S bonds in thiazole/oxazole (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁N₃O₃S: calc. 254.06) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.